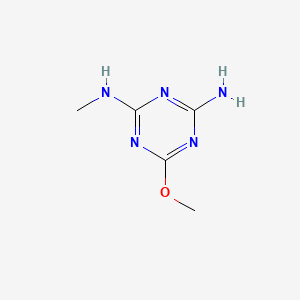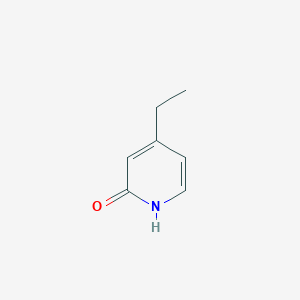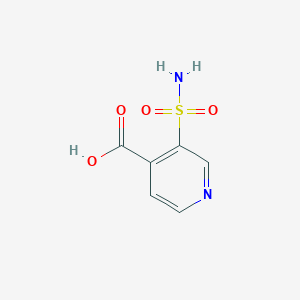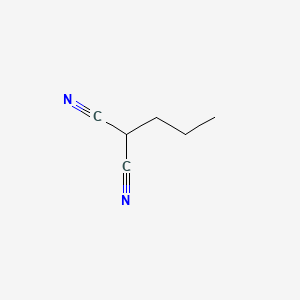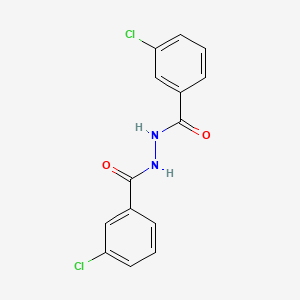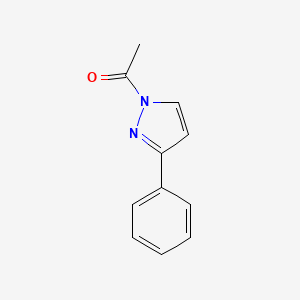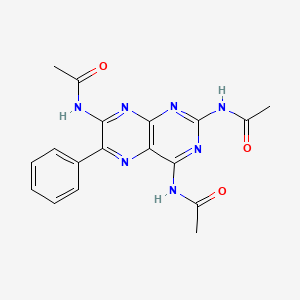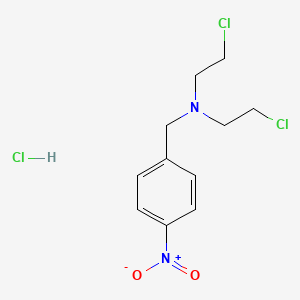
N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride
描述
N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two chloroethyl groups attached to a nitrogen atom, along with a p-nitrobenzyl group. This compound is often used as an intermediate in the synthesis of other chemical compounds and has significant importance in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride typically involves the reaction of p-nitrobenzylamine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{p-Nitrobenzylamine} + 2 \text{Chloroethyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions, resulting in the formation of N,N-bis(2-Chloroethyl)-p-aminobenzylamine hydrochloride.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Various oxidation products depending on the oxidizing agent used.
Reduction: N,N-bis(2-Chloroethyl)-p-aminobenzylamine hydrochloride.
Substitution: Products where the chlorine atoms are replaced by other nucleophiles.
科学研究应用
N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Employed in studies involving the modification of biological molecules.
Medicine: Investigated for its potential use in the development of therapeutic agents.
Industry: Utilized in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride involves its interaction with biological molecules, leading to the formation of covalent bonds. The chloroethyl groups can alkylate nucleophilic sites in DNA, proteins, and other biomolecules, resulting in the inhibition of their normal functions. This alkylation process can lead to cell death, making the compound useful in the development of chemotherapeutic agents.
相似化合物的比较
- N,N-bis(2-Chloroethyl)amine hydrochloride
- N,N-bis(2-Chloroethyl)-p-aminobenzylamine hydrochloride
- N,N-bis(2-Chloroethyl)-m-nitrobenzylamine hydrochloride
Comparison: N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride is unique due to the presence of the p-nitrobenzyl group, which imparts specific chemical and biological properties. Compared to N,N-bis(2-Chloroethyl)amine hydrochloride, the nitro group in the p-nitrobenzyl derivative enhances its reactivity and potential applications in scientific research. The presence of the nitro group also allows for further chemical modifications, making it a versatile compound for various applications.
属性
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-[(4-nitrophenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O2.ClH/c12-5-7-14(8-6-13)9-10-1-3-11(4-2-10)15(16)17;/h1-4H,5-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIDLDRXEFSBCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(CCCl)CCCl)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80960577 | |
| Record name | 2-Chloro-N-(2-chloroethyl)-N-[(4-nitrophenyl)methyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40136-95-6 | |
| Record name | 2-Chloro-N-(2-chloroethyl)-N-[(4-nitrophenyl)methyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





